molecular formula C13H17N5O2 B11272076 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide

Cat. No.: B11272076
M. Wt: 275.31 g/mol
InChI Key: JGADSFYXZFXLGN-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide typically involves the formation of the tetrazole ring followed by the attachment of the butanamide group. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and amine salts .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields. For example, primary alcohols or aldehydes can be reacted with molecular iodine in the presence of ammonia to form a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the butanamide group. This unique structure contributes to its distinct biological activities and makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C13H17N5O2/c1-9(2)6-13(19)15-10-4-5-12(20-3)11(7-10)18-8-14-16-17-18/h4-5,7-9H,6H2,1-3H3,(H,15,19)

InChI Key

JGADSFYXZFXLGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2

Origin of Product

United States

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